2,3,4-Trichloro-5-(trifluoromethoxy)benzotrifluoride
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Overview
Description
2,3,4-Trichloro-5-(trifluoromethoxy)benzotrifluoride is a versatile chemical compound known for its high stability and solubility. It is widely used in scientific research, particularly in organic synthesis and pharmaceutical development. This compound is characterized by the presence of both chlorine and fluorine atoms, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2,3,4-Trichloro-5-(trifluoromethoxy)benzotrifluoride typically involves the replacement of nitro groups in nitrobenzotrifluoride with chlorine using molecular chlorine in the presence of a catalyst. This process often employs a Friedel-Crafts type of catalyst, such as aluminium trichloride, and a divalent sulphur compound . The reaction conditions include the use of a 150ml 4-neck brown flask fitted with a PTFE paddle agitator, thermometer, and gas inlet tube .
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of pressurized reactors and advanced catalytic systems are common in industrial settings to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
2,3,4-Trichloro-5-(trifluoromethoxy)benzotrifluoride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include molecular chlorine, aluminium trichloride, and other Friedel-Crafts catalysts . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various substituted benzotrifluorides, which are valuable intermediates in the synthesis of agrochemicals and pharmaceuticals .
Scientific Research Applications
2,3,4-Trichloro-5-(trifluoromethoxy)benzotrifluoride is extensively used in scientific research due to its remarkable properties. Some of its applications include:
Organic Synthesis: It serves as a key intermediate in the synthesis of complex organic molecules.
Pharmaceutical Development: The compound is used in the development of new drugs and therapeutic agents due to its stability and reactivity.
Agrochemicals: It is employed in the synthesis of herbicides and pesticides, contributing to crop protection.
Mechanism of Action
The mechanism of action of 2,3,4-Trichloro-5-(trifluoromethoxy)benzotrifluoride involves its interaction with specific molecular targets and pathways. The presence of chlorine and fluorine atoms enhances its reactivity, allowing it to participate in various chemical reactions. The compound’s effects are mediated through its ability to form stable intermediates and products, which can interact with biological molecules .
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trichlorobenzotrifluoride: Similar in structure but lacks the trifluoromethoxy group.
4-Chlorobenzotrifluoride: Contains only one chlorine atom and a trifluoromethyl group.
Trifluorotoluene: A simpler structure with only a trifluoromethyl group attached to the benzene ring.
Uniqueness
2,3,4-Trichloro-5-(trifluoromethoxy)benzotrifluoride is unique due to the presence of both chlorine and trifluoromethoxy groups, which confer high stability and reactivity. This makes it particularly valuable in applications requiring robust chemical intermediates.
Properties
IUPAC Name |
2,3,4-trichloro-1-(trifluoromethoxy)-5-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8HCl3F6O/c9-4-2(7(12,13)14)1-3(5(10)6(4)11)18-8(15,16)17/h1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRNDVGKUQJQLEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1OC(F)(F)F)Cl)Cl)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8HCl3F6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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